molecular formula C8H8N2O B8802358 2-Hydroxy-6-ethylpyridine-3-carbonitrile

2-Hydroxy-6-ethylpyridine-3-carbonitrile

Cat. No. B8802358
M. Wt: 148.16 g/mol
InChI Key: JXZCCQLLOFMMSL-UHFFFAOYSA-N
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Patent
US04451469

Procedure details

Boatman et al [J. Org. Chem. 30, 3593-7 (1965)] show the reaction of 3-cyano-6-methyl-2(1H)-pyridinone with potassium amide in liquid ammonia and subsequent reaction of the resulting salt with methyl iodide to produce 3-cyano-6-ethyl-2(1H)-pyridinone (p. 3596, 3a).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:4](=[O:10])[NH:5][C:6]([CH3:9])=[CH:7][CH:8]=1)#[N:2].[NH2-].[K+].N.[CH3:14]I>>[C:1]([C:3]1[C:4](=[O:10])[NH:5][C:6]([CH2:9][CH3:14])=[CH:7][CH:8]=1)#[N:2] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C=1C(NC(=CC1)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH2-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C(NC(=CC1)CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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